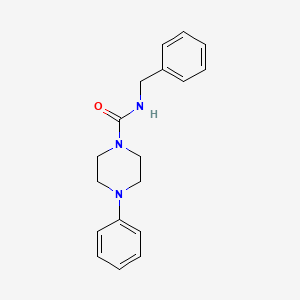

N-benzyl-4-phenylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(19-15-16-7-3-1-4-8-16)21-13-11-20(12-14-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWLXPZXZTZSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330691 | |

| Record name | N-benzyl-4-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643479 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

209330-12-1 | |

| Record name | N-benzyl-4-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N Benzyl 4 Phenylpiperazine 1 Carboxamide

General Synthetic Approaches to the Piperazine (B1678402) Core and its N-substitution

The foundational precursor for the target molecule is 1-phenylpiperazine (B188723). The construction of this N-arylpiperazine core can be achieved through several established synthetic routes. A common industrial method involves the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov Alternative approaches include palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions between an appropriate aryl halide and piperazine. mdpi.com These methods offer versatility in introducing a wide range of substituted phenyl groups at the N4 position.

Once 1-phenylpiperazine is obtained, the synthesis of the target compound requires the formation of an N-benzylcarboxamide moiety at the N1 position. This is distinct from N-benzylation, which would involve forming a direct bond between the nitrogen and the benzyl (B1604629) group's methylene (B1212753) bridge, a common reaction achieved with benzyl halides. mdpi.comgoogle.com For the target compound, the entire N-benzylcarboxamide group must be constructed.

Formation of the Carboxamide Linkage: Methodological Considerations

The creation of the N-benzyl-carboxamide linkage onto the 1-phenylpiperazine core is the pivotal step in the synthesis. Two primary and highly effective strategies can be employed for this transformation.

Method A: Reaction with Benzyl Isocyanate

The most direct route involves the reaction of 1-phenylpiperazine with benzyl isocyanate. In this reaction, the nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the isocyanate, leading to the formation of the desired urea-type linkage (carboxamide) in a single, high-yielding step. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at ambient temperature.

Method B: Two-Step Procedure via Carbamoyl (B1232498) Chloride Intermediate

An alternative, more versatile method involves a two-step process. First, 1-phenylpiperazine is reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). This reaction forms a reactive 4-phenylpiperazine-1-carbonyl chloride intermediate. This intermediate is then treated in situ or after isolation with benzylamine (B48309) to yield N-benzyl-4-phenylpiperazine-1-carboxamide. This two-step approach allows for greater flexibility, as a wide variety of primary or secondary amines can be used in the second step to generate a diverse library of analogs.

The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is common for forming amide bonds from carboxylic acids and amines. 5z.comnih.gov While not directly applicable for attaching the carboxamide to the piperazine nitrogen in one step, they are central to syntheses where a piperazine-linked carboxylic acid is coupled with an amine.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, stoichiometry of reagents, and the selection of a base in the two-step method. Optimization aims to maximize yield, minimize reaction time, and simplify product purification. researchgate.net

For the isocyanate method, optimization primarily focuses on solvent and temperature. While the reaction often proceeds efficiently at room temperature, gentle heating may be required for less reactive substrates. For the two-step carbamoyl chloride method, controlling the temperature during the addition of the phosgene equivalent is crucial to prevent side reactions. The choice of base and its stoichiometry must be carefully managed to efficiently scavenge the generated HCl without promoting side product formation.

Below is a representative table illustrating a hypothetical optimization study for the reaction of 1-phenylpiperazine with benzyl isocyanate.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 4 | 85 |

| 2 | Tetrahydrofuran (THF) | 25 | 4 | 92 |

| 3 | Acetonitrile (ACN) | 25 | 4 | 78 |

| 4 | THF | 50 | 2 | 95 |

| 5 | DCM | 0 | 8 | 82 |

Strategies for Chemical Derivatization and Analog Generation

The structure of this compound offers multiple sites for chemical modification to generate analogs with potentially diverse properties. These derivatization strategies are key in fields like medicinal chemistry for exploring structure-activity relationships. nih.gov

Modification of the 4-Phenyl Ring: The phenyl group at the N4 position can be readily replaced with a variety of substituted aryl or heteroaryl moieties. This is achieved by starting the synthesis with a different N-substituted piperazine. A wide range of anilines can be used in the initial piperazine synthesis, introducing electron-donating or electron-withdrawing groups onto the phenyl ring. nih.gov

Modification of the N-Benzyl Group: The benzyl group on the carboxamide nitrogen can be substituted or replaced entirely. Using various substituted benzyl isocyanates or benzylamines in the synthesis allows for the introduction of substituents on the benzyl ring. Alternatively, different alkyl or aryl isocyanates/amines can be used to explore the impact of this group on the molecule's properties. nih.gov

Modification of the Piperazine Ring: Although more synthetically challenging, substituents can be introduced on the carbon backbone of the piperazine ring. This requires starting with a pre-functionalized piperazine core, such as a methylpiperazine. chemsrc.com

The table below outlines potential analogs generated through these derivatization strategies.

| Analog | Modification Site | R Group (4-Aryl) | R' Group (N-Substituent) |

|---|---|---|---|

| Analog 1 | 4-Phenyl Ring | 4-Chlorophenyl | Benzyl |

| Analog 2 | 4-Phenyl Ring | 4-Methoxyphenyl | Benzyl |

| Analog 3 | 4-Phenyl Ring | 2-Pyridyl | Benzyl |

| Analog 4 | N-Benzyl Group | Phenyl | 4-Fluorobenzyl |

| Analog 5 | N-Benzyl Group | Phenyl | Cyclohexyl |

| Analog 6 | N-Benzyl Group | Phenyl | Phenethyl |

Molecular Mechanisms of Action and Biological Target Engagement of N Benzyl 4 Phenylpiperazine 1 Carboxamide and Its Analogs

Receptor Binding and Functional Assays (e.g., GPCRs, Ligand-gated Ion Channels, Nuclear Receptors)

The piperazine-1-carboxamide (B1295725) scaffold is a key feature in a variety of compounds designed to interact with G protein-coupled receptors (GPCRs). The N-benzyl and 4-phenyl substitutions create a molecule with specific affinities for several major neurotransmitter systems.

Serotonergic System Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C Receptors)

Analogs of N-benzyl-4-phenylpiperazine-1-carboxamide, particularly arylpiperazine derivatives, exhibit significant interactions with various serotonin (B10506) (5-HT) receptors. The nature of the substitution on the piperazine (B1678402) and phenyl rings dictates the affinity and selectivity for different 5-HT receptor subtypes.

Research into arylpiperazine derivatives has consistently highlighted their potential as high-affinity ligands for 5-HT1A receptors. nih.govnih.govbg.ac.rs The basic nitrogen atom of the piperazine ring is thought to form a crucial hydrogen bond with an aspartate residue in the receptor's binding pocket. nih.gov Structure-activity relationship studies indicate that substitutions on the aryl ring significantly influence binding affinity. For example, a 1-benzylpiperazine (B3395278) analogue was noted for preserving a high dual affinity for both 5-HT1A and sigma receptors. nih.gov

The 5-HT2A receptor is another primary target for this class of compounds. The N-benzyl moiety, in particular, has been identified as a key contributor to high affinity and potency at 5-HT2A receptors in related N-benzyl phenethylamine (B48288) agonists. nih.gov This substitution can increase affinity by up to 300-fold compared to simpler N-alkyl homologs and enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov Molecular docking studies suggest that the N-benzyl group interacts with specific phenylalanine residues (Phe339) within the receptor. nih.gov Arylpiperazine derivatives are extensively studied as potent 5-HT2A antagonists, a property considered important for the clinical profile of atypical antipsychotic agents. nih.gov

Furthermore, analogs such as 4-phenylpiperidine-2-carboxamides have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.govnih.gov Allosteric modulation offers a way to potentiate the effects of the endogenous ligand (serotonin) rather than directly activating the receptor, which may provide a more nuanced therapeutic effect. nih.gov Targeting the 5-HT2C receptor is a strategy for addressing disorders related to reward and cue-associated behaviors. nih.gov

| Analog Class | Target | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Arylpiperazines | 5-HT1A | High-affinity Ligand | A 1-benzylpiperazine analogue showed a Ki value of 3.6 nM. | nih.gov |

| N-benzyl phenethylamines | 5-HT2A | Agonist | N-arylmethyl substitution increased affinity up to 300-fold. | nih.gov |

| 4-Phenylpiperidine-2-carboxamides | 5-HT2C | Positive Allosteric Modulator (PAM) | Optimized analogs show enhanced drug-like properties. | nih.govnih.gov |

| 4-Benzylpiperidine (B145979) carboxamides | SERT | Inhibitor | Compounds with a biphenyl (B1667301) ring show higher inhibition of the serotonin transporter. | nih.gov |

Dopaminergic System Modulation

The modulation of the dopaminergic system is a significant aspect of the pharmacological profile of this compound analogs. Research on structurally similar 4-benzylpiperidine carboxamides has demonstrated their activity as inhibitors of the dopamine (B1211576) transporter (DAT), in addition to serotonin and norepinephrine (B1679862) transporters. nih.gov

Interestingly, the length of the carbon linker in these molecules is critical for their activity. Compounds with a two-carbon linker region exhibit a stronger inhibitory effect on DAT compared to those with a three-carbon linker. nih.govbiomolther.org This structural nuance can shift a compound's profile from a serotonin-norepinephrine reuptake inhibitor (SNRI) to a triple reuptake inhibitor (TRI) that also encompasses dopamine. nih.gov Functional studies have shown that by inhibiting DAT, these compounds can influence the signaling of dopamine receptors, such as restoring the DAT-mediated inhibition of D2 receptor endocytosis. nih.gov Arylpiperazine derivatives have also been designed as ligands with affinity for D2 receptors, a key feature for many centrally acting drugs. mdpi.com

| Analog Class | Target | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 4-Benzylpiperidine carboxamides | DAT | Inhibitor | A shorter (2-carbon) linker enhances DAT inhibition. | nih.govbiomolther.org |

| Arylpiperazines | D2 Receptor | Ligand | Affinity for D2 receptors is a crucial feature for atypical antipsychotics. | mdpi.com |

Adrenergic Receptor Affinity

The N-phenylpiperazine core structure, present in the subject compound, has been shown to interact with adrenergic receptors. A study focusing on the binding mechanism of nine N-phenylpiperazine derivatives with the α1A-adrenoceptor found that the interaction is driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Molecular docking results identified key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 as the main binding sites. The affinity of these derivatives for the receptor was dependent on the functional groups of the ionizable piperazine, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

Chemokine Receptor Antagonism (e.g., CCR2)

A series of N-aryl piperazine-1-carboxamide compounds have been identified as potent antagonists of the human C-C chemokine receptor type 2 (CCR2). nih.gov CCR2 is a GPCR involved in inflammatory processes, making its antagonists promising therapeutic agents. nih.gov The lead compounds in this series demonstrated high potency at the CCR2 receptor. nih.gov Structural modifications aimed at reducing lipophilicity and basicity were successful in improving the selectivity profile, particularly against the hERG cardiac ion channel. nih.gov The antagonism of CCR2 by piperazine-containing molecules is an active area of research, with various antagonists showing the ability to inhibit monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis. medchemexpress.commdpi.com

| Analog Class | Target | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| N-aryl piperazine-1-carboxamides | CCR2 | Antagonist | Potent antagonism discovered, with structural modifications improving selectivity. | nih.gov |

| Various CCR2 Antagonists | CCR2 | Antagonist | Compounds like INCB3344 show IC50 values of 5.1 nM for human CCR2. | medchemexpress.com |

Enzymatic Activity Modulation

Beyond receptor binding, this compound and its analogs can modulate the activity of key enzymes involved in signaling pathways.

Hydrolase Inhibition (e.g., Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase)

The endocannabinoid system is regulated by the synthesis and degradation of signaling lipids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The enzymes responsible for their breakdown, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are significant therapeutic targets. nih.govnih.gov

Patent literature describes 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives as modulators of FAAH. google.comgoogle.com FAAH is the primary enzyme that hydrolyzes AEA. nih.govnih.gov Inhibiting FAAH elevates endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor activation. nih.gov The discovery of piperidine (B6355638) and piperazine-based carbamate (B1207046) inhibitors with potent nanomolar activity against FAAH highlights the suitability of this scaffold for targeting the enzyme. nih.gov

Similarly, MAGL, which is the main enzyme for degrading 2-AG, has been targeted by structurally related compounds. nih.govresearchgate.net A new class of benzylpiperidine-based MAGL inhibitors was synthesized, leading to potent, reversible, and selective inhibition of the enzyme. nih.govresearchgate.net MAGL inhibition not only increases levels of the endocannabinoid 2-AG but also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.gov

| Analog Class | Target Enzyme | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 4-(benzyl)-piperazine-1-carboxylic acid phenylamides | FAAH | Modulator/Inhibitor | Patented as FAAH modulators for treating anxiety and pain. | google.comgoogle.com |

| Benzylpiperidine derivatives | MAGL | Reversible Inhibitor | Identified compounds with potent, reversible, and selective MAGL inhibition. | nih.govresearchgate.net |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Derivatives and analogs of this compound have been investigated for their potential to inhibit glycosidase enzymes, which are critical for carbohydrate digestion. The inhibition of these enzymes, such as α-amylase and α-glucosidase, is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

Research into piperazine-containing compounds has identified potent inhibitors of α-glucosidase. A study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, which share the piperazine core, revealed noncompetitive inhibition of yeast α-glucosidase. nih.govresearchgate.net The inhibitory potency of these analogs was found to be influenced by substitutions on the benzene (B151609) ring and the length of oxoalkyl groups. nih.gov For instance, a derivative featuring a 4-chlorophenyl substitution (PC1) demonstrated the most potent inhibition with a Ki value of 5.75 μM. nih.gov Another analog with a 2,4-dichlorophenyl group (PC2) was about half as active, with a Ki of 12.70 μM. nih.gov Computational docking and molecular dynamics simulations suggested that these compounds bind to a novel allosteric site near the enzyme's active site, influencing its catalytic function primarily through hydrophobic and some polar interactions. researchgate.net

| Compound Analog | Substitution | Enzyme Target | Inhibition Constant (Ki) |

|---|---|---|---|

| Piperazine Carbodithioate (PC1) | 4-chlorophenyl | α-Glucosidase | 5.75 μM |

| Piperazine Carbodithioate (PC2) | 2,4-dichlorophenyl | α-Glucosidase | 12.70 μM |

Kinase Modulation (e.g., Platelet-Derived Growth Factor Receptor)

The Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) are key regulators of connective tissue cell growth and play a critical role in embryonic development and angiogenesis. nih.govmdpi.com Aberrant signaling through the PDGF/PDGFR axis is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. mdpi.comfrontiersin.orgmdpi.com

Carboxamide-containing small molecules have been shown to inhibit PDGF-mediated signaling. For example, N-[4-(trifluoromethyl)phenyl] 5-methylisoxazole-4-carboxamide (B3392548) (SU101, leflunomide) was found to inhibit PDGF-stimulated tyrosine phosphorylation of PDGFRβ in rat glioma (C6) cells and in NIH3T3 cells overexpressing the human receptor. nih.gov This inhibition of receptor activation subsequently blocked downstream events, including DNA synthesis and cell cycle progression. nih.gov Another selective PDGFR tyrosine kinase inhibitor, CP-673451, has demonstrated the ability to suppress cancer growth and induce apoptosis in preclinical models. mdpi.com The efficacy of such inhibitors highlights the therapeutic potential of targeting the PDGF/PDGFR pathway in tumors where it is overactive. mdpi.com

Investigation of Other Cellular Pathways and Signaling Cascades (in vitro, ex vivo)

Beyond their effects on specific enzymes and kinases, piperazine carboxamide analogs have been shown to modulate other critical cellular signaling pathways.

A close structural analog, N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9), has been characterized as a potent ligand for the human serotonin 5-HT7 receptor, with a Ki value of 0.8 nmol/L. nih.gov This compound, along with a related arylpiperazine derivative (LP-211), exerts a long-lasting, pseudo-irreversible inhibition of 5-CT-stimulated cyclic AMP (cAMP) signaling in HEK-hu5-HT7 cells, demonstrating a potent antagonism in this pathway. nih.gov

In the context of neuronal function, the piperazine-benzamide derivative N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) has been shown to modulate voltage-activated Ca2+ channels in rat hippocampal neurons. nih.gov FK960 reverses the G protein-dependent inhibition of Ca2+ currents caused by somatostatin (B550006) and also produces a modest direct enhancement of Ca2+ currents. This modulation of calcium influx may underlie its observed effects on neurotransmitter release. nih.gov

Furthermore, the piperazine-derived indole-2-carboxamide HJZ-12 was found to induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1). nih.govnih.gov Intriguingly, this pro-apoptotic effect was determined to be independent of its primary action as an α1-adrenoceptor antagonist, suggesting engagement with other cellular pathways that regulate cell survival. nih.govnih.gov

Antimicrobial Research Perspectives

The piperazine scaffold is a common feature in compounds with a wide range of biological activities, including antimicrobial effects. nih.gov

Various derivatives of N-benzylpiperazine have demonstrated antibacterial properties. A study on N-arylmethylidene-piperazine-1-carbothio-hydrazides, which are structurally related to carboxamides, reported mild to moderate antibacterial activity against several test organisms. jchps.com More specifically, certain N-phenylpiperazine derivatives have shown inhibitory activity against Staphylococcus aureus and multiple mycobacteria strains. nih.gov For instance, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was active against M. kansasii and M. marinum with a Minimum Inhibitory Concentration (MIC) of 15.0 µM for both. nih.gov

Other related structures, such as N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, have shown good activity against Gram-positive bacteria like S. aureus and B. subtilis. nuph.edu.uaresearchgate.net Similarly, a series of 4-benzyl-piperazinyl-s-triazine derivatives displayed antibacterial activity comparable to streptomycin (B1217042) against strains including Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-phenylpiperazine derivative | M. kansasii | 15.0 µM |

| N-phenylpiperazine derivative | M. marinum | 15.0 µM |

| Benzyl (B1604629) guanidine (B92328) derivative 9m | S. aureus | 0.5 µg/mL |

| Benzyl guanidine derivative 9m | E. coli | 1 µg/mL |

The antifungal potential of benzylpiperazine analogs has also been explored. Some N-benzylpiperazine derivatives have exhibited mild to good antifungal activity in vitro. jchps.com A study on N-phenylpiperazine derivatives reported that 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride had the highest activity against the fungus Fusarium avenaceum, with an MIC of 14.2 µM. nih.gov

Research on N-benzylsalicylamides, a class of carboxamides, found that their antifungal effect was most significant against filamentous fungi such as Trichophyton mentagrophytes, with the most potent derivatives showing MIC values of ≤ 7.8 µmol/L. nih.gov In general, yeasts were less susceptible to these compounds. nih.gov Other carboxamide structures, like N-phenylbenzamides, have also been reported to inhibit the growth of Candida albicans. mdpi.com

| Compound Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| N-phenylpiperazine derivative | F. avenaceum | 14.2 µM |

| N-benzylsalicylamide derivative | T. mentagrophytes | ≤ 7.8 µmol/L |

Anticancer Research Perspectives

Arylpiperazine derivatives have garnered significant attention in cancer research due to their potential as scaffolds for developing novel anticancer agents. nih.govmdpi.com These compounds can interact with a variety of molecular targets implicated in cancer pathogenesis, exhibiting cytotoxic effects against tumor cells. nih.gov

Several studies have highlighted the anti-proliferative activity of piperazine-containing compounds. For example, 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives showed moderate to good anticancer activity against human lung (NCI) and breast (MCF-7) cancer cells. researchgate.net One compound in this series (3d) was found to be more active than the standard drugs methotrexate (B535133) and 5-fluorouracil, with an IC50 value of 1.1 µM against the NCI cell line. researchgate.net

Another study on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides identified a compound with potent cytotoxicity against HeLa cervical cancer cells, showing an IC50 value of 1.6 µM. researchgate.net More recently, rationally designed phenylpiperazine derivatives of 1,2-benzothiazine demonstrated cytotoxic activity against the MCF7 breast cancer cell line comparable to the well-known anticancer drug doxorubicin. nih.gov The structure-activity relationship of these arylpiperazine derivatives suggests that substitutions on the phenyl ring significantly influence their cytotoxic potency. nih.govnih.gov

| Compound Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Quinazolinone-piperazine derivative (3d) | NCI (Lung) | 1.1 µM |

| Thiazole-piperazine acetamide (B32628) derivative | HeLa (Cervical) | 1.6 µM |

| Arylpiperazine derivative | LNCaP (Prostate) | 3.67 µM |

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

One study identified a potent piperazine derivative, referred to as C505, which exhibited significant toxicity at very low concentrations against three cancer cell lines: K562 (human chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma). nih.gove-century.us The GI50 values for this compound were found to be in the range of 0.06-0.16 µM, indicating strong anticancer activity. nih.gove-century.us

The cytotoxic effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. For instance, the piperazine derivative C505 was shown to induce caspase-dependent apoptosis. nih.gove-century.us Another analog, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was also reported to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. researchgate.net This compound induced classic apoptotic features such as DNA fragmentation and nuclear condensation. researchgate.net

Studies on other related structures, such as 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives, have also shown cytotoxic activity against breast cancer cell lines like MCF7. unimi.it The IC50 values for some of these derivatives were in the micromolar range. unimi.it For example, hybrid compounds with 4-piperazinyl-quinoline-isatin moieties showed cytotoxicity against MDA-MB468 and MCF7 breast cancer cells with IC50 values ranging from 10.34 to 66.78 µM. unimi.it Similarly, certain thiouracil amide derivatives bearing a piperazine ring were active against MCF7 cells with IC50 values between 18.23 and 100 µM. unimi.it

Furthermore, a series of novel arylpiperazine derivatives were evaluated for their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Some of these compounds exhibited strong cytotoxic activities, with IC50 values below 5 µM for LNCaP cells and one compound showing an IC50 of 8.25 µM against DU145 cells. mdpi.com

The following table summarizes the cytotoxic activities of some this compound analogs in various cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) |

| C505 | K562 (Leukemia) | 0.06 - 0.16 |

| C505 | HeLa (Cervical) | 0.06 - 0.16 |

| C505 | AGS (Gastric) | 0.06 - 0.16 |

| CB01 | U87 (Glioblastoma) | < 0.05 |

| CB01 | HeLa (Cervical) | < 0.05 |

| 4-piperazinyl-quinoline-isatin hybrids | MDA-MB468 (Breast) | 10.34 - 66.78 |

| 4-piperazinyl-quinoline-isatin hybrids | MCF7 (Breast) | 10.34 - 66.78 |

| Thiouracil amide piperazine derivatives | MCF7 (Breast) | 18.23 - 100 |

| Arylpiperazine derivative 8 | DU145 (Prostate) | 8.25 |

| Arylpiperazine derivatives 9 and 15 | LNCaP (Prostate) | < 5 |

Mechanisms of Antiproliferative Effects

The antiproliferative effects of this compound and its analogs are attributed to their ability to interfere with key cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases that are central to the execution of programmed cell death. The piperazine derivative C505, for instance, was found to induce caspase-dependent apoptosis. nih.gove-century.us Similarly, the compound CB01 was shown to upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax. researchgate.net It also increased the activities of caspase-3 and -9, suggesting the involvement of the intrinsic mitochondrial signaling pathway in apoptosis induction. researchgate.net

In addition to apoptosis, cell cycle arrest is another significant mechanism through which these compounds exert their antiproliferative effects. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent cancer cells from proliferating. For example, a dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This was further confirmed to be an M phase arrest by western blot analysis. nih.gov This compound was also shown to induce DNA damage and disrupt mitotic spindle positioning. nih.gov

Other studies have also pointed towards cell cycle arrest as a key mechanism. For instance, the natural compound Neobractatin, which has a different core structure but is relevant for its mechanistic action, was found to cause both G1/S and G2/M arrest in synchronized cancer cells. frontiersin.org This was achieved by regulating the expression of E2F1 and GADD45α. frontiersin.org While not a direct analog, these findings highlight a common strategy of targeting cell cycle progression in cancer therapy.

Furthermore, some arylpiperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. nih.gov These compounds were also found to inhibit the anti-apoptotic Bcl-2 protein and induce p21. nih.gov The inhibition of multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, has also been implicated in the anticancer activity of piperazine derivatives like C505. nih.gove-century.us

Pharmacological Assessment of N Benzyl 4 Phenylpiperazine 1 Carboxamide in Preclinical Non Human Models

In Vitro Pharmacodynamic Characterization (e.g., tissue-based functional assays, cellular assays)

No specific in vitro pharmacodynamic data for N-benzyl-4-phenylpiperazine-1-carboxamide was found in the public domain. This type of characterization would typically involve a series of experiments to determine the compound's mechanism of action at a molecular and cellular level. Standard assays would include:

Receptor Binding Assays: To determine the affinity of the compound for a panel of specific receptors, ion channels, or transporters.

Functional Assays: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This could involve measuring second messenger signaling (e.g., cAMP accumulation) or other cellular responses in cell lines expressing the target. nih.gov

Enzyme Inhibition Assays: To determine if the compound inhibits the activity of specific enzymes.

Without such studies, the molecular targets and cellular effects of this compound remain uncharacterized in the scientific literature.

In Vivo Pharmacological Efficacy Studies in Animal Models

There is a lack of published in vivo studies to demonstrate the pharmacological efficacy of this compound in non-human models for any therapeutic area.

Behavioral Pharmacology (e.g., Central Nervous System-related models)

No studies detailing the effects of this compound in animal models of central nervous system (CNS) disorders were identified. Research on other novel benzylpiperazine derivatives has explored potential antinociceptive effects in pain models, but this cannot be extrapolated to the specific compound .

Models of Inflammatory Response

Publicly accessible data from preclinical models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) for this compound are not available. While some novel carboxamide derivatives have been investigated for anti-inflammatory properties, specific findings for this compound have not been published. nih.gov

Metabolic Regulation Models (e.g., glucose metabolism in animal models)

No research findings were located regarding the assessment of this compound in animal models of metabolic regulation, such as those evaluating effects on glucose metabolism or obesity.

Infection Models (in vivo, non-human)

There are no available reports on the efficacy of this compound in preclinical infection models for bacterial, viral, or fungal diseases.

Preclinical Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical pharmacokinetic and ADME data for this compound are not available in the published literature. A comprehensive ADME profile would typically be established through a combination of in vitro and in vivo studies, including:

Metabolic Stability: Assays using liver microsomes or hepatocytes to determine the rate of metabolic breakdown.

CYP450 Inhibition: Studies to assess the potential for the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

Plasma Protein Binding: Determining the extent to which the compound binds to proteins in the blood.

In Vivo Pharmacokinetics: Studies in animal models (e.g., rodents) to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability after administration.

While the metabolism of the related compound N-benzylpiperazine (BZP) has been studied, these findings cannot be directly applied to the more complex this compound. ontosight.ai Similarly, methods for evaluating the lipophilicity of related N-benzylamide derivatives have been described, but specific data for the target compound is absent. unisi.it

Systemic Exposure and Tissue Distribution in Animal Species

The systemic exposure and tissue distribution of piperazine (B1678402) derivatives are influenced by their physicochemical properties, such as lipophilicity and pKa, which in turn are determined by the nature of their substituents. The introduction of a phenyl group at the 4-position and a benzyl-carboxamide group at the 1-position of the piperazine ring is expected to increase lipophilicity compared to simpler piperazines, which would likely influence its absorption, distribution, and ability to cross biological membranes.

Studies in rats on related N-phenylpiperazine derivatives demonstrate that these compounds are generally absorbed after oral administration, although bioavailability can be variable. For instance, some N-phenylpiperazine compounds exhibit oral bioavailability of approximately 25%. The plasma concentration profiles of such compounds can sometimes be described by a two-compartment model, indicating distribution from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues).

The volume of distribution (Vd) is a key parameter indicating the extent of a drug's distribution in the body. For some N-phenylpiperazine derivatives studied in rats, the Vd has been reported to be relatively moderate, suggesting distribution into tissues, but not extensive sequestration. The degree of plasma protein binding is another critical factor; a free fraction of around 29% has been observed for some analogues, indicating that a significant portion of the compound is bound to plasma proteins, which can limit its distribution to tissues.

Tissue distribution studies in rats for related piperazine compounds have shown penetration into various organs. Notably, significant distribution has been observed in the lungs and the brain. For some centrally acting N-phenylpiperazine derivatives, the half-life in the brain has been observed to be longer than in plasma or other tissues, suggesting retention in the central nervous system, which is consistent with compounds designed to target CNS receptors.

Interactive Data Table: Illustrative Pharmacokinetic Parameters of a Related N-Phenylpiperazine Derivative in Rats

The following table presents pharmacokinetic data from a preclinical study on a representative N-phenylpiperazine derivative in rats, which may serve as an indicator for the potential behavior of this compound.

| Parameter | Value | Route of Administration | Animal Model |

| Oral Bioavailability | ~25% | Oral (p.o.) | Rat |

| Intraperitoneal Bioavailability | ~47% | Intraperitoneal (i.p.) | Rat |

| Half-life (t½) | 1.2 ± 0.4 h | Intravenous (i.v.) | Rat |

| Volume of Distribution (Vd) | 0.8 ± 0.4 L/kg | Intravenous (i.v.) | Rat |

| Total Clearance (CLtot) | 0.6 ± 0.2 L/h/kg | Intravenous (i.v.) | Rat |

| Plasma Protein Binding | ~71% (29% free) | Not specified | Rat |

| Highest Tissue Penetration | Lungs (51.0%), Brain (39.2%) | Intravenous (i.v.) | Rat |

Metabolic Fate and Metabolite Identification in Biological Matrices

The metabolic fate of this compound is anticipated to be extensive, a common characteristic of piperazine-based compounds. Preclinical studies in rats and in vitro experiments with human liver microsomes on the closely related compound N-benzylpiperazine (BZP) provide a strong basis for predicting the primary metabolic pathways.

The metabolism is expected to proceed through two major routes: modification of the aromatic rings and degradation of the piperazine moiety.

Phase I Metabolism:

Aromatic Hydroxylation: The benzyl (B1604629) and phenyl rings are likely sites for hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. Studies on BZP have identified 4-hydroxy-BZP and 3-hydroxy-BZP as major metabolites. It is plausible that the phenyl ring of the 4-phenylpiperazine group would also be a substrate for hydroxylation.

Piperazine Ring Degradation: The piperazine ring can be metabolically cleaved. For BZP, this leads to the formation of metabolites such as piperazine, benzylamine (B48309), and N-benzylethylenediamine.

Involvement of CYP Isozymes: The metabolism of BZP and other piperazine analogues has been shown to involve several CYP isoenzymes, primarily CYP2D6, CYP1A2, and CYP3A4. Given the structural similarities, these enzymes are likely to be involved in the metabolism of this compound as well.

Phase II Metabolism:

Conjugation: The hydroxylated metabolites formed during Phase I metabolism are expected to undergo conjugation with glucuronic acid and/or sulfuric acid. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.

The carboxamide group on the target molecule introduces another potential site for metabolism, specifically hydrolysis by amidase enzymes, which would cleave the benzyl group, although the stability of this amide bond in vivo has not been specifically reported.

Interactive Data Table: Predicted and Identified Metabolites Based on Analogous Compounds

This table summarizes the metabolites identified for N-benzylpiperazine (BZP), which are predicted to be relevant for the metabolism of this compound.

| Metabolite Class | Specific Metabolite | Parent Compound | Biological Matrix | Animal Model |

| Aromatic Hydroxylation | 4-hydroxy-BZP | N-benzylpiperazine | Urine | Rat, Human |

| Aromatic Hydroxylation | 3-hydroxy-BZP | N-benzylpiperazine | Urine | Rat, Human |

| Aromatic Hydroxylation & Methylation | 4-hydroxy-3-methoxy-BZP | N-benzylpiperazine | Urine | Rat, Human |

| Piperazine Ring Degradation | Piperazine | N-benzylpiperazine | Urine | Rat, Human |

| Piperazine Ring Degradation | Benzylamine | N-benzylpiperazine | Urine | Rat, Human |

| Piperazine Ring Degradation | N-benzylethylenediamine | N-benzylpiperazine | Urine | Rat, Human |

| Phase II Conjugation | Glucuronide conjugates | Hydroxylated metabolites | Urine | Rat, Human |

| Phase II Conjugation | Sulfate conjugates | Hydroxylated metabolites | Urine | Rat, Human |

Excretion Pathways

Based on studies of related piperazine derivatives, the primary route of excretion for this compound and its metabolites is expected to be through the urine. Due to extensive metabolism, it is anticipated that very little of the parent compound will be excreted unchanged.

The metabolites, particularly the hydroxylated and conjugated products, are more polar and water-soluble than the parent drug. This increased polarity facilitates their elimination from the body via the kidneys. Studies on BZP have confirmed that its hydroxylated metabolites are excreted in the urine, often as glucuronic and/or sulfuric acid conjugates.

While urinary excretion is likely the main pathway, fecal excretion cannot be ruled out, especially for less polar metabolites or for any portion of an oral dose that is not absorbed from the gastrointestinal tract. For some complex piperazine-containing drugs, fecal excretion can account for a substantial portion of the administered dose. However, for simpler piperazines like BZP, the focus of reported excretion studies has been on the urinary pathway.

Advanced Computational Chemistry and Chemoinformatics Applications to N Benzyl 4 Phenylpiperazine 1 Carboxamide

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-benzyl-4-phenylpiperazine-1-carboxamide, these simulations are crucial for understanding its potential interactions with various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels, where piperazine-based compounds have shown activity.

Molecular docking simulations predict the binding conformation of this compound within the active site of a target protein. The process involves sampling a multitude of possible orientations and conformations of the ligand and scoring them based on their complementarity to the binding pocket. The scoring functions estimate the binding affinity, often expressed as a binding energy value in kcal/mol, with lower (more negative) values indicating a more favorable interaction.

The predicted binding mode of this compound would likely involve its key structural features: the benzyl (B1604629) group, the phenyl group, the piperazine (B1678402) core, and the carboxamide linker. For instance, the aromatic rings (benzyl and phenyl) can engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor's binding site. The piperazine nitrogen atoms can act as hydrogen bond acceptors, while the amide group can participate in hydrogen bonding as both a donor and an acceptor.

| Macromolecular Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Dopamine (B1211576) D2 Receptor (Homology Model) | -9.5 | π-π stacking with Phe, Hydrophobic interactions with Leu, Val |

| Serotonin (B10506) 5-HT2A Receptor (Homology Model) | -8.8 | Hydrogen bond with Ser, π-π stacking with Phe, Trp |

| Acetylcholinesterase (AChE) | -7.2 | Hydrogen bond with Tyr, Hydrophobic interactions in the active site gorge |

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for ligand recognition and binding. For this compound, these interactions are fundamental to its potential biological activity.

For example, in docking studies with GPCRs like the α1A-adrenoceptor, N-phenylpiperazine derivatives have been shown to interact with key residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 rsc.org. The binding is often driven by the formation of hydrogen bonds and electrostatic forces rsc.org. The ionizable piperazine moiety, hydrogen bond acceptors, and hydrophobic groups are critical for affinity rsc.org. Similarly, in studies with other receptors, aromatic residues like tryptophan and tyrosine are often involved in cation-π interactions with the protonated nitrogen of the piperazine ring nih.gov.

| Macromolecular Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Dopamine D2 Receptor | Asp114, Phe389, Trp386 | Ionic bond, π-π stacking, Hydrophobic |

| Serotonin 5-HT2A Receptor | Asp155, Ser242, Phe339, Phe340 | Ionic bond, Hydrogen bond, π-π stacking |

| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | Cation-π, π-π stacking, Hydrophobic |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights that are not available from static docking poses. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding mode, explore the conformational flexibility of both the ligand and the protein, and refine the understanding of the binding interactions.

For the this compound-protein complex, a typical MD simulation would be run for a duration of nanoseconds to microseconds. The simulation would reveal whether the initial docked pose is stable or if the ligand reorients to find a more favorable conformation. Analysis of the MD trajectory can include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations have been instrumental in understanding the interaction mechanisms of various ligands with their targets mdpi.com.

Ligand-Based Drug Design Approaches (e.g., pharmacophore modeling, shape similarity)

Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active piperazine carboxamide analogues, a pharmacophore model could be generated. This model might include features such as a hydrogen bond acceptor (from the carboxamide oxygen), a hydrogen bond donor (from the carboxamide nitrogen), a positive ionizable feature (from a protonated piperazine nitrogen), and hydrophobic/aromatic regions (from the benzyl and phenyl rings). Such models serve as 3D queries for virtual screening of compound libraries to identify novel and structurally diverse molecules with the potential for similar activity researchgate.net.

Shape similarity is another ligand-based approach where new compounds are identified based on their three-dimensional shape resemblance to a known active molecule. Using this compound as a template, virtual screening can identify other molecules in a database that have a similar size, shape, and electrostatic potential, suggesting they might bind to the same target.

Structure-Based Drug Design Approaches (e.g., fragment-based design, de novo design)

When the 3D structure of the target protein is available, structure-based drug design (SBDD) approaches can be powerfully applied.

Fragment-based drug design (FBDD) begins with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. These hits are then grown or linked together to create more potent leads. The piperazine scaffold itself is a common fragment used in drug discovery researchgate.net. For this compound, one could envision a fragment-based approach where the piperazine core is identified as a key binding element, and the benzyl and phenylcarboxamide moieties are subsequently added or modified to enhance affinity and selectivity by exploring adjacent pockets in the binding site.

De novo design algorithms use the structural information of the binding site to design novel molecules from scratch. These programs can build a molecule atom by atom or by assembling pre-defined fragments within the constraints of the binding pocket. This approach could be used to generate novel scaffolds that maintain the key interactions observed for this compound but possess different core structures, potentially leading to improved properties.

In Silico Prediction of ADMET Properties (focused on drug-like properties and preclinical development aspects)

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools play a crucial role in the early prediction of these properties, helping to identify and filter out compounds with undesirable pharmacokinetic or toxicity profiles.

For this compound, various computational models can predict its drug-like properties. These predictions are based on its chemical structure and physicochemical properties.

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | ~323 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10) |

| Aqueous Solubility (LogS) | Moderately Soluble | Acceptable for oral absorption |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be BBB permeable | Potential for CNS activity |

| CYP450 2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions |

| hERG Inhibition | Low to moderate risk | Further investigation for cardiotoxicity needed |

| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of carcinogenicity |

These in silico predictions are invaluable for guiding the medicinal chemistry efforts to optimize the ADMET properties of this compound derivatives, ultimately increasing the likelihood of developing a safe and effective drug.

Virtual Screening for Novel this compound Analogs

The quest for novel therapeutic agents often involves the screening of vast chemical libraries, a process that can be both time-consuming and cost-prohibitive. Virtual screening has emerged as a powerful computational technique to expedite this process by identifying promising candidates from large databases of chemical compounds. This approach is particularly valuable in the context of optimizing a lead compound such as this compound, where the goal is to discover analogs with improved potency, selectivity, or pharmacokinetic profiles.

A virtual screening campaign for novel this compound analogs would typically be initiated by developing a robust screening model based on the known structural and chemical features of the parent compound and its biological target. This model can be either ligand-based or structure-based, depending on the availability of information about the target protein.

Ligand-based virtual screening approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. A common ligand-based technique is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model for this compound would be generated by analyzing the conformational space of the molecule and identifying the key functional groups and their spatial relationships. This model would then be used as a 3D query to search chemical databases for molecules that match the pharmacophoric features.

Structure-based virtual screening , on the other hand, is utilized when the 3D structure of the target protein is available, for instance, from X-ray crystallography or NMR spectroscopy. Molecular docking is the most widely used structure-based method. In this approach, computational algorithms are used to predict the preferred binding orientation and affinity of a ligand to a specific binding site on the target protein. For this compound, a molecular docking protocol would be established by first validating the docking program's ability to reproduce the known binding mode of a reference ligand. Subsequently, a large library of compounds would be docked into the active site of the target, and the resulting poses would be scored based on their predicted binding energies.

The initial hits identified from either ligand-based or structure-based screening are typically subjected to further refinement and filtering. This may involve applying various filters to remove compounds with undesirable physicochemical properties (e.g., poor solubility, high toxicity) or those that are unlikely to be orally bioavailable, often guided by principles such as Lipinski's rule of five. The refined list of candidates would then be prioritized for experimental testing.

The following tables illustrate the type of data that might be generated during a virtual screening campaign for novel this compound analogs.

Table 1: Hypothetical Pharmacophore Model for this compound

| Feature | Type | X | Y | Z | Radius (Å) |

| HBA | Hydrogen Bond Acceptor | 2.5 | 1.8 | 3.2 | 1.5 |

| HBD | Hydrogen Bond Donor | 5.6 | -0.5 | 1.9 | 1.5 |

| ARO | Aromatic Ring | -3.1 | 4.2 | -0.7 | 1.8 |

| HYD | Hydrophobic | 1.2 | -2.3 | 4.5 | 1.6 |

This table represents a hypothetical pharmacophore model with features such as a hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), aromatic ring (ARO), and hydrophobic (HYD) center, along with their spatial coordinates and radii.

Table 2: Illustrative Results of a Virtual Screening Campaign

| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interactions | Lipinski's Rule of 5 Violations |

| ZINC12345 | [Structure Image] | -9.8 | Hydrogen bond with SER234, Pi-pi stacking with PHE345 | 0 |

| CHEMBL67890 | [Structure Image] | -9.5 | Hydrophobic interactions with LEU123, VAL456 | 0 |

| PUBCHEM24680 | [Structure Image] | -9.2 | Salt bridge with ASP101 | 1 |

| VENDOR-XYZ | [Structure Image] | -8.9 | Multiple van der Waals contacts | 0 |

This table provides an example of the output from a virtual screening study, showing potential hit compounds with their predicted binding affinities, key interactions with the target protein, and compliance with Lipinski's rule of five.

The integration of these advanced computational techniques can significantly accelerate the discovery of novel and potent analogs of this compound, ultimately paving the way for the development of new therapeutic agents.

Advanced Analytical and Bioanalytical Methodologies in N Benzyl 4 Phenylpiperazine 1 Carboxamide Research

High-Resolution Spectroscopic Characterization for Complex Structural Elucidation

The definitive identification and intricate structural analysis of N-benzyl-4-phenylpiperazine-1-carboxamide rely on high-resolution spectroscopic methods. Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide unparalleled insights into the molecular architecture of the compound.

Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning specific proton and carbon signals and establishing through-bond connectivities, thereby confirming the precise arrangement of the benzyl (B1604629), phenyl, and carboxamide moieties around the piperazine (B1678402) core.

Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom Type | Expected Chemical Shift (ppm) | Key Correlations (Illustrative) |

| Benzyl CH₂ | ~3.5 - 4.5 | HMBC to piperazine carbons and benzyl aromatic carbons |

| Phenyl C-H | ~6.8 - 7.5 | COSY with other phenyl protons |

| Piperazine CH₂ (adjacent to N-benzyl) | ~2.5 - 3.0 | COSY with other piperazine protons |

| Piperazine CH₂ (adjacent to N-carboxamide) | ~3.4 - 3.8 | COSY with other piperazine protons |

| Carboxamide NH | ~7.0 - 8.0 | Exchangeable with D₂O |

| Aromatic Carbons | ~110 - 150 | HSQC with corresponding protons |

| Carbonyl Carbon | ~165 - 175 | HMBC to adjacent piperazine protons and NH proton |

This table is illustrative and based on typical chemical shifts for similar structural motifs.

X-ray crystallography would offer the ultimate confirmation of the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the conformation of the piperazine ring and the spatial orientation of the substituent groups. In the context of drug discovery, co-crystallization of the compound with its biological target (ligand-receptor complex) would yield invaluable information about the binding mode and key intermolecular interactions, guiding further structural optimization.

Chromatographic Techniques for Purification and Chiral Separation

Chromatographic methods are indispensable for the purification of this compound after its synthesis and for the separation of its potential enantiomers.

Purification:

Following synthesis, the crude product is typically purified using column chromatography. Silica gel is a common stationary phase for the purification of moderately polar compounds like this compound. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, would likely be effective in separating the desired product from starting materials and by-products. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Chiral Separation:

As this compound possesses a chiral center, it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in separating a wide range of chiral compounds, including those with amine functionalities. The choice of mobile phase, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve the best separation.

Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Quantitative Bioanalytical Method Development for In Vitro and In Vivo Preclinical Studies

To assess the pharmacokinetic properties of this compound in preclinical studies, a robust and validated quantitative bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue homogenates) and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the compound and the nature of the biological matrix.

Chromatographic Separation: The extracted sample is then injected into an HPLC system to separate the analyte from any remaining matrix components. A reversed-phase C18 column is often used for this purpose, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and sensitivity.

Typical LC-MS/MS Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | CV of the response of post-extraction spiked samples should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

The successful development and validation of such a bioanalytical method are critical for obtaining reliable data in pharmacokinetic studies, which in turn informs the potential of this compound as a therapeutic agent.

N Benzyl 4 Phenylpiperazine 1 Carboxamide in the Context of Early Stage Drug Discovery Research

Lead Identification and Optimization Strategies

Lead identification is the process by which a promising compound, or "lead," is selected for further development. A molecule like N-benzyl-4-phenylpiperazine-1-carboxamide could be identified through several methods, including high-throughput screening of a diverse compound library, fragment-based screening, or as part of a focused library designed to interact with a specific biological target.

Once identified, lead optimization strategies would be employed to enhance its desired properties. This is a critical phase where medicinal chemists systematically modify the molecule's structure to improve efficacy, selectivity, and pharmacokinetic properties. For the this compound scaffold, optimization strategies could involve:

Substitution on Aromatic Rings: Modifying the phenyl and benzyl (B1604629) rings with various substituents (e.g., halogens, alkyl, alkoxy groups) can influence electronic properties and steric interactions with the target protein, potentially improving binding affinity and selectivity. For example, in studies of other phenylpiperazine derivatives, the addition of a fluorine atom to the benzene (B151609) ring was shown to increase acaricidal activity.

Modification of the Carboxamide Linker: The carboxamide group is a key hydrogen bond donor and acceptor. Altering its orientation or replacing it with bioisosteres could optimize interactions with a biological target.

Piperazine (B1678402) Ring Modification: While the core piperazine is often crucial for activity and physicochemical properties, modifications can be explored, although this is less common than peripheral modifications.

Structure-activity relationship (SAR) studies are central to this process, guiding the iterative design and synthesis of new analogues to build a comprehensive understanding of how chemical structure relates to biological activity.

Hit-to-Lead Development Considerations

The transition from a "hit" (a compound showing activity in an initial screen) to a "lead" involves a more in-depth evaluation of the molecule's potential. For a compound like this compound, key considerations in the hit-to-lead phase would include:

Confirmation of Activity: The initial activity observed in a high-throughput screen must be re-confirmed through dose-response studies to determine potency (e.g., IC50 or EC50 values).

Assessment of Selectivity: The compound would be tested against a panel of related biological targets to ensure it is not acting non-specifically. For instance, research on piperazine amides as NaV1.7 inhibitors included systematic evaluation against other sodium channel subtypes, like NaV1.5, to ensure a desirable selectivity profile. rsc.orgnih.gov

Preliminary ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. This includes evaluating metabolic stability in liver microsomes and assessing aqueous solubility. A multiparameter optimization campaign for new chemotypes often aims to generate analogues with enhanced potency and metabolic stability. nih.gov

Tractability for Chemical Synthesis: The synthetic route to the compound and its analogues must be feasible and amenable to producing a variety of related structures for SAR studies. The synthesis of various phenylpiperazine derivatives often involves standard chemical reactions like amidation and sulfonamidation.

The goal of this phase is to select a chemical series with a good balance of potency, selectivity, and drug-like properties that justifies the resource-intensive process of lead optimization.

Assessment of Drug-Likeness and Developability (in silico and in vitro, non-human)

Before committing significant resources, the "drug-likeness" and developability of this compound would be assessed using computational (in silico) and laboratory (in vitro) methods.

In Silico Assessment: Computational tools are used to predict the physicochemical properties of a molecule and its adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 g/mol , and a calculated LogP greater than 5.

Below is a table of calculated properties for the titular compound.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 309.41 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Calculated LogP (XLogP3) | 3.3 | ≤ 5 | Yes |

Data calculated using computational prediction tools.

Based on these in silico predictions, this compound complies with Lipinski's Rule of Five, suggesting it has a reasonable profile for oral bioavailability.

In Vitro Assessment (Non-Human): Laboratory-based assays provide real-world data to complement computational predictions. Key in vitro developability assessments include:

Solubility: Measuring the compound's solubility in aqueous buffers is critical, as poor solubility can hinder absorption and formulation.

Permeability: Assays using cell monolayers (e.g., Caco-2) are used to predict the compound's ability to cross the intestinal barrier.

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat) determines its susceptibility to metabolic breakdown, providing an early indication of its likely half-life.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is measured, as only the unbound fraction is typically available to interact with the biological target.

Target Validation and Engagement Studies

Identifying the specific biological target of a compound and confirming that the compound interacts with it in a cellular context are fundamental steps. The arylpiperazine chemical class is known to interact with a wide range of targets, particularly G-protein coupled receptors (GPCRs) and ion channels. mdpi.com For instance, various benzylpiperazine derivatives have been designed and synthesized as highly selective binders of the anti-apoptotic protein Mcl-1. nih.gov

Target Identification and Validation: If the compound was discovered in a phenotypic screen (i.e., a screen that measures a cellular or organismal outcome without prior knowledge of the target), significant effort would be dedicated to identifying its molecular target. This can involve techniques such as affinity chromatography, proteomics, or genetic methods. Once a putative target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect and has therapeutic potential.

Target Engagement Studies: These studies are designed to confirm that the compound binds to its intended target in a relevant biological system (e.g., intact cells or tissues). Methods for assessing target engagement include:

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding.

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding kinetics and affinity between the compound and the purified target protein.

Target-Specific Biomarkers: If the target's activity can be measured via a downstream biomarker, changes in this biomarker following treatment with the compound can provide evidence of target engagement. In a study of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, inhibitory activity was directly measured against enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) to confirm target interaction. mdpi.comnih.gov

Successful completion of these studies provides confidence that the compound's biological activity is mediated through its intended target, a critical prerequisite for advancing into further preclinical development.

Future Directions and Emerging Research Avenues for N Benzyl 4 Phenylpiperazine 1 Carboxamide

Exploration of Novel Biological Targets and Therapeutic Areas

While initial interest in N-benzyl-4-phenylpiperazine-1-carboxamide and related structures has been concentrated on established targets, future research is set to explore a broader range of biological pathways and therapeutic applications.

One of the most promising new frontiers is in the realm of oncology . Phenylpiperazine derivatives have been investigated for their potential as anticancer agents. nih.gov Research has shown that certain derivatives can exhibit cytotoxic activity against various cancer cell lines, including breast cancer. nih.gov The mechanism of action is thought to involve the inhibition of critical enzymes like topoisomerase II, which is essential for DNA replication in cancer cells. nih.gov Future studies will likely focus on optimizing the structure of this compound to enhance its potency and selectivity for cancer-specific targets, potentially leading to the development of novel chemotherapeutic agents.

Beyond oncology, the therapeutic potential of these compounds in neuroinflammation is another burgeoning area of investigation. Given the known interactions of piperazine-based compounds with central nervous system (CNS) receptors, exploring their modulatory effects on inflammatory pathways in the brain is a logical next step. This could open up possibilities for treating a range of neurodegenerative disorders where inflammation plays a key pathological role.

Furthermore, the structural similarity of the piperazine (B1678402) core to endogenous ligands suggests that a vast number of G-protein coupled receptors (GPCRs) remain as untapped potential targets. nih.govnih.gov Systematic screening of this compound libraries against a wide array of GPCRs could uncover novel activities for conditions ranging from metabolic disorders to rare neurological diseases.

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its analogs is continuously being refined, with a strong emphasis on efficiency, sustainability, and the generation of diverse chemical libraries.

Green chemistry principles are increasingly being integrated into the synthesis of piperazine-containing compounds. ejcmpr.comresearchgate.netunibo.it This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of chemical production. ejcmpr.com For instance, researchers are exploring one-pot multicomponent reactions that reduce the number of synthetic steps and purification processes, thereby saving time, resources, and reducing waste. researchgate.net

Flow chemistry and microwave-assisted synthesis are two other advanced methodologies that are gaining traction. mdpi.comnih.gov Flow chemistry allows for the continuous production of compounds in a controlled and scalable manner, which is particularly advantageous for large-scale manufacturing. mdpi.com Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, accelerating the drug discovery process. nih.gov

Combinatorial chemistry is also playing a pivotal role in the exploration of the chemical space around the this compound scaffold. nih.govnih.gov By systematically varying the substituents on the benzyl (B1604629) and phenyl rings, as well as the carboxamide moiety, large libraries of compounds can be rapidly synthesized and screened for biological activity. nih.govnih.gov This high-throughput approach increases the probability of identifying lead compounds with improved potency and selectivity.

| Methodology | Key Advantages | Potential Impact on this compound Research |

|---|---|---|

| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. ejcmpr.com | More sustainable and cost-effective production of the compound and its derivatives. |

| Flow Chemistry | Improved reaction control, enhanced safety, and easier scalability. mdpi.com | Facilitates large-scale synthesis for preclinical and clinical studies. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and often improved yields. nih.gov | Accelerates the synthesis of new analogs for rapid screening. |

| Combinatorial Chemistry | Rapid generation of large and diverse chemical libraries. nih.govnih.gov | Enables high-throughput screening to identify novel biological activities. |